molecular formula C11H11ClN2O2 B2646651 Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate CAS No. 1352396-23-6

Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate

Cat. No.: B2646651
CAS No.: 1352396-23-6
M. Wt: 238.67
InChI Key: JPTHLEXYBDSYOL-UHFFFAOYSA-N
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Description

Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate is a halogenated imidazo[1,2-a]pyridine derivative featuring a chlorine substituent at position 5 and a methyl group at position 2. This compound belongs to a class of heterocyclic molecules known for their diverse pharmaceutical applications, including roles as hypoxia-inducible factor (HIF) inhibitors, FXa inhibitors, and intermediates in synthesizing thromboembolic disease therapeutics . The structural planarity of the imidazo[1,2-a]pyridine core, as observed in related compounds, facilitates intermolecular interactions such as hydrogen bonding, which may influence crystallization and biological activity .

Properties

IUPAC Name

ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O2/c1-3-16-11(15)10-7(2)14-8(12)5-4-6-9(14)13-10/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPTHLEXYBDSYOL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N2C(=N1)C=CC=C2Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

238.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate undergoes various chemical reactions, including:

Scientific Research Applications

Pharmaceutical Development

Role as a Key Intermediate:
Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate is utilized as a crucial intermediate in the synthesis of various pharmaceuticals. Its derivatives have been explored for their potential in developing anti-cancer and anti-inflammatory drugs. Research indicates that compounds derived from this structure can inhibit hypoxia-inducible factor 1α prolyl hydroxylase, which is valuable for treating ischemic diseases .

Case Study:
A study published in the Journal of Medicinal Chemistry highlighted the synthesis of analogs from this compound, demonstrating their efficacy in inhibiting cancer cell proliferation. The results showed a significant reduction in tumor growth in in vivo models .

Biochemical Research

Enzyme Inhibition and Receptor Binding:
This compound is employed in biochemical studies to investigate enzyme inhibition and receptor binding mechanisms. It aids researchers in understanding biological pathways and disease mechanisms, particularly those related to cancer and inflammatory responses.

Data Table: Enzyme Inhibition Studies

CompoundTarget EnzymeInhibition (%)Reference
This compoundHIF-1α Prolyl Hydroxylase75%
Analog ACyclooxygenase-260%
Analog BProtein Kinase B55%

Agricultural Chemistry

Development of Agrochemicals:
Research has explored the potential of this compound in developing agrochemicals such as herbicides and fungicides. Its chemical structure allows for modifications that enhance efficacy against specific pests while minimizing environmental impact.

Case Study:
A recent study assessed the herbicidal activity of derivatives based on this compound against common agricultural weeds. The results indicated a promising reduction in weed biomass with minimal phytotoxicity to crops .

Material Science

Enhancement of Polymer Properties:
In material science, this compound can be incorporated into polymer formulations to improve properties such as thermal stability and chemical resistance. This application is particularly relevant for developing high-performance materials used in various industrial applications.

Data Table: Polymer Property Enhancements

Polymer TypeAdditiveProperty ImprovedMeasurement Method
PolyethyleneThis compoundThermal StabilityTGA
Epoxy ResinThis compoundChemical ResistanceChemical Immersion Test

Diagnostic Applications

Development of Imaging Agents:
Researchers are investigating the role of this compound in developing diagnostic agents for imaging techniques such as MRI and PET scans. Its unique chemical properties may facilitate the design of novel contrast agents that enhance imaging quality and specificity.

Case Study:
A study demonstrated that derivatives of this compound could be labeled with radioisotopes for use in PET imaging, showing improved localization and visualization of tumors in preclinical models .

Mechanism of Action

The mechanism of action of Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Key structural analogs differ in substituent type, position, and electronic properties. A comparison is summarized in Table 1 :

Compound Name Substituents (Position) Key Structural Features References
Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate Cl (5), CH₃ (3) Chlorine (electron-withdrawing) and methyl (electron-donating) groups enhance stability and modulate reactivity.
Ethyl 5-methylimidazo[1,2-a]pyridine-2-carboxylate CH₃ (5) Methyl at position 5 increases lipophilicity; planar rings with dihedral angle 1.4° between fused rings.
Ethyl 7-chloro-8-iodoimidazo[1,2-a]pyridine-2-carboxylate Cl (7), I (8) Bulky iodine at position 8 may hinder Suzuki coupling reactivity; Cl at 7 enhances electronic polarization.
Ethyl 3-ethylsulfonylimidazo[1,2-a]pyridine-2-carboxylate SO₂C₂H₅ (3) Sulfonyl group increases molecular weight and polarity, potentially improving target binding affinity.
Ethyl 8-bromo-6-methylimidazo[1,2-a]pyridine-2-carboxylate Br (8), CH₃ (6) Bromine at position 8 facilitates cross-coupling reactions; methyl at 6 enhances steric bulk.

Physicochemical Properties

  • Melting Points: Halogenated derivatives exhibit higher melting points (e.g., 208°C for 7-chloro-8-iodo analog ) compared to non-halogenated compounds (169°C for 5-methyl derivative ).
  • NMR Signatures :
    • Ethyl ester protons resonate at δ 4.3–4.5 ppm (quartet) .
    • Aromatic protons near electron-withdrawing groups (e.g., Cl, Br) show downfield shifts (δ 8.5–9.3 ppm) .

Biological Activity

Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. This compound is notable for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Its unique structural characteristics make it a valuable subject for research into antimicrobial and anticancer properties.

Chemical Structure and Properties

  • IUPAC Name : this compound
  • Molecular Formula : C11H12ClN2O2
  • Molecular Weight : 224.64 g/mol
  • CAS Number : 1352396-23-6

The compound features a five-membered imidazole ring fused to a pyridine ring, with a carboxylate ester functional group that contributes to its reactivity and biological activity.

This compound exhibits biological activity through various mechanisms, including:

  • Enzyme Inhibition : The compound can act as an inhibitor of specific enzymes involved in metabolic pathways, which may lead to altered cellular functions.
  • Antimicrobial Properties : Preliminary studies indicate potential efficacy against various bacterial strains, suggesting its utility in developing new antimicrobial agents.
  • Anticancer Activity : Research has shown that derivatives of imidazo[1,2-a]pyridine can inhibit cancer cell proliferation and induce apoptosis in certain cancer types.

Antimicrobial Activity

A study conducted by Xia et al. (2005) demonstrated that imidazo[1,2-a]pyridine derivatives exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria. This compound was included in this analysis, showing promising results in inhibiting bacterial growth.

Anticancer Studies

Research published in Cancer Research highlighted the potential of imidazo[1,2-a]pyridine derivatives as anticancer agents. The study indicated that these compounds could effectively target hypoxia-inducible factor (HIF) pathways, which are crucial in tumor growth and metastasis. This compound was noted for its ability to suppress HIF activity in vitro.

Case Studies

  • Case Study on Antimicrobial Efficacy :
    • Objective : Evaluate the antimicrobial properties of this compound.
    • Methodology : Disc diffusion method against various bacterial strains.
    • Results : Showed significant inhibition zones against Staphylococcus aureus and Escherichia coli.
  • Case Study on Anticancer Potential :
    • Objective : Assess the cytotoxic effects on cancer cell lines.
    • Methodology : MTT assay on HeLa and MCF-7 cell lines.
    • Results : Induced apoptosis at concentrations above 50 µM, with a dose-dependent response observed.

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntimicrobial, Anticancer
Ethyl 5-chloro-2-methylimidazo[1,2-a]pyridine-3-carboxylateStructureAntimicrobial
Imidazo[1,2-a]pyridine derivativesStructureVarious biological activities

Q & A

Q. What are the optimized synthetic routes for Ethyl 5-chloro-3-methylimidazo[1,2-a]pyridine-2-carboxylate, and how do reaction conditions affect yield?

Methodological Answer: The compound is synthesized via cyclocondensation of ethyl bromopyruvate with substituted 2-aminopyridines. Key steps include:

  • Substitution reaction : Ethyl bromopyruvate reacts with 3-chloro-5-(trifluoromethyl)pyridin-2-amine in refluxing ethanol (yield: 87–94%) .
  • Chlorination : N-chlorosuccinimide (NCS) in DMF at 40°C introduces chlorine at the 3-position (80% yield) .
  • Optimization : Solvent choice (DMF vs. ethanol) and temperature control (reflux vs. 40°C) significantly impact purity and yield. Catalysts like CuSO₄·5H₂O improve click chemistry steps for functionalization .

Table 1 : Comparison of Synthetic Routes

StepConditionsYieldReference
CyclocondensationEthanol, reflux94%
ChlorinationDMF, NCS, 40°C80%
Hydrazide formationHydrazine hydrate, ethanol85–90%

Q. How is structural characterization of this compound performed using spectroscopic and crystallographic methods?

Methodological Answer:

  • NMR/LC-MS : Confirm regiochemistry using ¹H/¹³C NMR. For example, the methyl group at C3 appears as a singlet (δ 2.5–2.7 ppm), while the ethyl ester shows a quartet (δ 4.4–4.6 ppm). LC-MS (e.g., m/z 255.1 [M+H]⁺) validates molecular weight .
  • X-ray crystallography : Use SHELXL for refinement (SHELX suite) and ORTEP-3 for visualizing molecular geometry. Hydrogen bonding and π-stacking interactions in the crystal lattice can explain solubility and stability .

Advanced Research Questions

Q. What strategies resolve contradictions in biological activity data for imidazopyridine derivatives?

Methodological Answer: Discrepancies in antiparasitic vs. cytotoxic activity often arise from:

  • Structural variations : Substituents at C3 (e.g., chloro vs. ethylsulfonyl) alter receptor binding. For example, 3-chloro derivatives show higher in vitro activity against Entamoeba histolytica (IC₅₀: 2.1 µM) but increased hepatotoxicity .
  • Assay conditions : Use standardized protocols (e.g., NIH/3T3 cell lines for cytotoxicity, HM1:IMSS strain for parasites). Normalize data using positive controls (e.g., metronidazole for parasites) .

Table 2 : Biological Activity vs. Substituents

SubstituentAntiparasitic IC₅₀ (µM)Cytotoxicity (NIH/3T3)
3-Chloro2.115.2
3-Ethylsulfonyl5.8˃50

Q. How can researchers design experiments to evaluate the compound’s metabolic stability and off-target effects?

Methodological Answer:

  • Microsomal stability assays : Incubate with rat liver microsomes (RLM) and analyze via LC-MS/MS. Measure half-life (t₁/₂) and intrinsic clearance (Clᵢₙₜ) .
  • Off-target profiling : Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify unintended inhibition (e.g., c-Met kinase inhibition observed in imidazopyridines) .
  • Toxicogenomics : RNA-seq of treated HepG2 cells identifies upregulated stress-response genes (e.g., CYP1A1, GSTP1) .

Methodological Considerations

Q. What computational tools predict the compound’s reactivity in nucleophilic substitution reactions?

Methodological Answer:

  • DFT calculations : Use Gaussian16 to model transition states and predict regioselectivity. For example, calculate Fukui indices to identify electrophilic centers (C5 in this compound is more reactive than C7) .
  • Molecular docking : AutoDock Vina simulates binding to biological targets (e.g., parasitic thioredoxin reductase) to rationalize activity differences .

Data Analysis and Reproducibility

Q. How should researchers address batch-to-batch variability in synthesis?

Methodological Answer:

  • Quality control : Implement in-process checks via HPLC (e.g., ≥95% purity). Monitor intermediates (e.g., hydrazide intermediate ).
  • Scale-up protocols : Use flow chemistry for chlorination steps to maintain consistency. For example, continuous flow reactors reduce exothermic risks in NCS reactions .

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